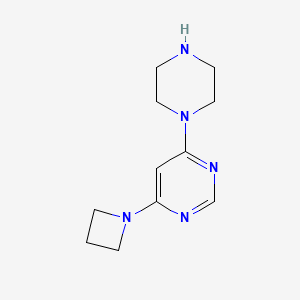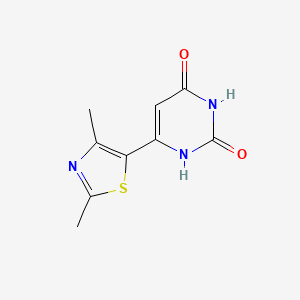
6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-(2,4-Dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione, also known as DMTD, is a synthetic organic compound with a wide range of applications in scientific research. DMTD is a yellow crystalline solid with a molecular weight of 252.3 g/mol and a melting point of 121-123°C. It is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO). DMTD has a variety of uses, including as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a biological agent for the study of certain enzymes and proteins.
Applications De Recherche Scientifique
The compound "6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione" and its analogues have sparked considerable interest in the scientific community due to their diverse applications across various fields of research. These applications range from the development of optical sensors and hybrid catalysts for synthesis to their roles in medicinal chemistry, including anticancer activities. The following paragraphs delve into specific research findings that underscore the compound's significance in scientific research.
Optical Sensors and Hybrid Catalysts
Pyrimidine derivatives, including structures similar to "6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione," have been utilized as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them appropriate for use as optical sensors (Jindal & Kaur, 2021). Furthermore, these compounds have found applications in the synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds using diversified hybrid catalysts, highlighting their broad synthetic and pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Pharmacology
The structural complexity and biological relevance of pyrimidine derivatives extend to medicinal chemistry, where they are known for their broad spectrum of biological activities. This includes anticancer properties, wherein these compounds exhibit potent anti-inflammatory effects through their inhibitory response against various inflammatory mediators (Rashid et al., 2021). Moreover, the synthesis and pharmacological evaluation of pyrimidine derivatives, including the exploration of their anticancer activities in diverse scaffolds, have been extensively reviewed, underlining their significance as pharmacologically active compounds (Kaur et al., 2014).
Propriétés
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-4-8(15-5(2)10-4)6-3-7(13)12-9(14)11-6/h3H,1-2H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFRSUIORANGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



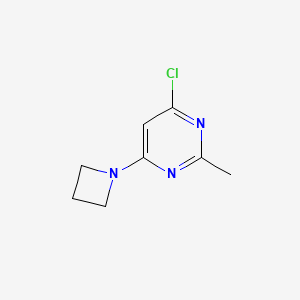
![3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479205.png)


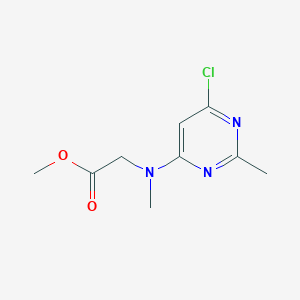
![3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479209.png)

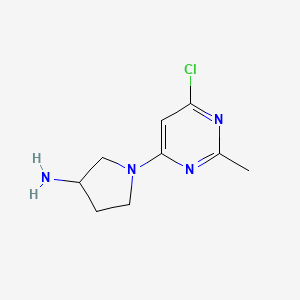
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1479217.png)

![2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B1479219.png)


